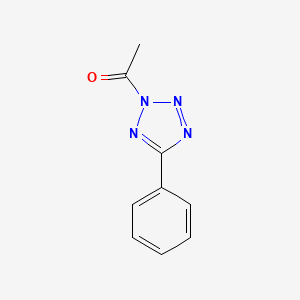

2H-Tetrazole, 2-acetyl-5-phenyl-

説明

Historical Context and Evolution of Tetrazole Synthesis Methodologies

The journey of tetrazole chemistry began in the late 19th century. nih.gov The first synthesis of a tetrazole derivative was reported in 1885 by Swedish chemist J. A. Bladin. nih.gov Early synthetic methods were often limited by harsh reaction conditions and the availability of starting materials. numberanalytics.com One of the foundational methods for synthesizing 5-substituted 1H-tetrazoles involves the reaction of organic nitriles with sodium azide (B81097) in the presence of a strong acid. wikipedia.org

Over the years, significant advancements have been made in the synthesis of tetrazoles, driven by the need for more efficient and milder reaction conditions. Key evolutionary steps include:

[3+2] Cycloaddition Reactions: The reaction between an azide and a nitrile, a type of [3+2] cycloaddition, remains a cornerstone of tetrazole synthesis. nih.govresearchgate.netresearchgate.net

Use of Catalysts: The development of various catalysts, including transition metals and heterogeneous catalysts, has enabled the synthesis of tetrazole derivatives under more controlled and environmentally friendly conditions. researchgate.netacs.org

Multicomponent Reactions (MCRs): The advent of MCRs has provided a convergent and efficient pathway to substituted tetrazole derivatives, allowing for the creation of molecular diversity. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in tetrazole synthesis. numberanalytics.comorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis has emerged as a scalable and safe method for producing 5-substituted 1H-tetrazoles, particularly through the in situ generation of hydrazoic acid. acs.org

These advancements have made a wide array of tetrazole derivatives, including the subject of this article, more accessible for research and development.

Significance of 2H-Tetrazole and N-Substitution Patterns in Heterocyclic Chemistry

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. numberanalytics.comwikipedia.org While the 1H-tautomer is generally the predominant form in solution and the solid phase, the 2H-tautomer is more stable in the gas phase. nih.govwikipedia.org The position of the substituent on the nitrogen atoms of the tetrazole ring, known as the N-substitution pattern, is crucial as it significantly influences the compound's physicochemical and biological properties. nih.gov

There are two main isomers for N-substituted tetrazoles: 1-substituted and 2-substituted. The properties of these isomers can differ substantially. For instance, 1H-tetrazoles are typically more polar and thermally stable than their 2H-counterparts. nih.gov The synthesis of 2,5-disubstituted tetrazoles, such as 2H-Tetrazole, 2-acetyl-5-phenyl- , requires specific regioselective synthetic strategies. organic-chemistry.org

The ability to control the N-substitution pattern is a key aspect of modern tetrazole chemistry, allowing for the fine-tuning of molecular properties for specific applications.

Scope of Academic Research on 2H-Tetrazole, 2-acetyl-5-phenyl- and Related Congeners

Academic research on 2H-Tetrazole, 2-acetyl-5-phenyl- and its analogs focuses on several key areas:

Synthesis and Characterization: A primary area of investigation involves the development of efficient and regioselective synthetic routes to produce 2,5-disubstituted tetrazoles. researchgate.nettubitak.gov.tr This includes the synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides, which are derivatives of the core structure. researchgate.nettubitak.gov.tr The structural confirmation of these compounds relies heavily on spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry. researchgate.nettubitak.gov.tr

Chemical Reactivity and Transformations: Understanding the reactivity of the acetyl group and the tetrazole ring is crucial for further functionalization and the creation of more complex molecules. For example, the hydrolysis of the corresponding ethyl ester, ethyl (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetate, yields the carboxylic acid derivative. prepchem.com The thermal decomposition of 2,5-disubstituted tetrazoles often proceeds with the elimination of a nitrogen molecule to form reactive nitrilimines. mdpi.com

Bioisosterism and Medicinal Chemistry: A significant driver for research into tetrazole derivatives is their role as bioisosteres of carboxylic acids. numberanalytics.comnih.govacs.org The tetrazole ring in compounds like valsartan, an angiotensin II receptor blocker, is a key pharmacophore. mdpi.com Research has been conducted on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid to explore their potential as antihypertensive agents. mdpi.com The synthesis of compounds like β-(2R,3S,5R)-2-(hydroxymethyl)-6-(5-phenyl-2H-tetrazole-2-yl) tetrahydro-2H-piran-3,4,5-triol highlights the interest in creating hybrid molecules with potential biological activity. almazovcentre.ru

Materials Science: The high nitrogen content of tetrazoles makes them candidates for energetic materials and gas generators. nih.govwikipedia.orgacs.org While the focus of this article is on a specific acetylated derivative, the broader class of tetrazoles is actively investigated for these applications.

The synthesis of various derivatives and the study of their properties continue to be an active area of academic inquiry, driven by the potential for new discoveries in both fundamental and applied chemistry.

Structure

2D Structure

3D Structure

特性

CAS番号 |

21135-12-6 |

|---|---|

分子式 |

C9H8N4O |

分子量 |

188.19 g/mol |

IUPAC名 |

1-(5-phenyltetrazol-2-yl)ethanone |

InChI |

InChI=1S/C9H8N4O/c1-7(14)13-11-9(10-12-13)8-5-3-2-4-6-8/h2-6H,1H3 |

InChIキー |

YOJISFVXJZLEKA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1N=C(N=N1)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Strategies and Advanced Methodologies for 2h Tetrazole, 2 Acetyl 5 Phenyl

Precursor Synthesis: 5-Phenyltetrazole from Acyclic Compounds

The cornerstone for synthesizing the target molecule is the creation of the 5-phenyltetrazole core. This is most commonly achieved through the [3+2] cycloaddition reaction, a powerful method in heterocyclic chemistry.

Cycloaddition Reactions of Benzonitrile (B105546) with Inorganic Azides

The primary and most established route to 5-phenyltetrazole involves the [3+2] cycloaddition of benzonitrile with an azide (B81097) source, typically an inorganic azide like sodium azide. academie-sciences.frajgreenchem.com This reaction constructs the five-membered tetrazole ring system by combining the three nitrogen atoms of the azide with the carbon-nitrogen triple bond of the nitrile.

Traditional synthesis of 5-phenyltetrazole relies on thermal activation. These methods involve heating benzonitrile and sodium azide in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF). Often, a promoter like ammonium (B1175870) chloride or dimethylamine (B145610) hydrochloride is added to facilitate the reaction. For instance, one established method involves heating a mixture of benzonitrile, sodium azide, and ammonium chloride in DMF at 120°C for 7 hours. google.com Another similar procedure utilizes dimethylamine hydrochloride, with the reaction proceeding at 105–115°C for 10 hours. nih.gov Following the reaction, the product is typically isolated by cooling the mixture, acidifying it to a pH of 2-3 to precipitate the 5-phenyltetrazole, and then collecting the solid product via filtration. google.comnih.gov

| Reactants | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| Benzonitrile, Sodium Azide, Ammonium Chloride | DMF | 120°C | 7 h | google.com |

| Benzonitrile, Sodium Azide, Dimethylamine Hydrochloride | DMF | 105-115°C | 10 h | nih.gov |

In line with the principles of green chemistry, efforts have been made to develop more efficient and environmentally benign synthetic routes. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly valued for their step economy. The conventional thermal methods described are often performed as one-pot procedures. google.com Furthermore, research into solvent-involved reactions, where the solvent also acts as a reactant, showcases innovative approaches to streamline synthesis, although this specific application is more developed for other heterocyclic systems. mdpi.com The development of solid-supported or reusable catalysts also contributes to greener one-pot syntheses by simplifying workup procedures, often requiring only simple filtration to recover the catalyst. ajgreenchem.comresearchgate.net

To overcome the often harsh conditions and long reaction times of conventional methods, various catalytic systems have been developed to promote the cycloaddition of benzonitrile and sodium azide. These catalysts can increase reaction rates, improve yields, and allow for milder conditions.

A range of catalysts have proven effective:

Lead(II) Salts: Lead(II) chloride (PbCl₂) has been identified as an efficient catalyst for this transformation, providing an 81% yield of 5-phenyltetrazole after 8 hours at 120°C in DMF. academie-sciences.fr

Solid Acids: Heterogeneous solid acid catalysts are particularly attractive due to their ease of separation and reusability. Silica sulfuric acid has been successfully employed, offering high yields of 72%-95%. nih.gov Similarly, a highly stable and recyclable SO3H-carbon catalyst derived from glycerol (B35011) provides excellent yields (92%) under optimized conditions (100°C for 6 hours in DMF). ajgreenchem.com This catalyst was reused for five cycles with only a marginal decrease in activity. ajgreenchem.com

Other Catalysts: Other effective catalytic systems include acid attapulgite (B1143926) and acidic ion-exchange resins, which can produce yields of up to 88%. google.com A novel and green approach utilizes cuttlebone as a biocompatible, mesoporous catalyst, achieving high yields in short reaction times. researchgate.net

| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| PbCl₂ | 10 mol% | DMF | 120°C | 8 h | 81% | academie-sciences.fr |

| SO3H-carbon | 10 wt% | DMF | 100°C | 6 h | 92% | ajgreenchem.com |

| Acid Attapulgite | - | DMF | 110°C | 10 h | up to 88% | google.com |

| Silica Sulfuric Acid | - | DMF | - | - | 72-95% | nih.gov |

| Cuttlebone | 0.05 g | DMSO | 110°C | 30 min | 87-98% | researchgate.net |

Regioselective N-Acetylation of 5-Phenyltetrazole to 2H-Tetrazole, 2-acetyl-5-phenyl-

Once the 5-phenyltetrazole precursor is obtained, the final step is the introduction of an acetyl group onto one of the nitrogen atoms of the tetrazole ring. The tetrazole ring presents two potential sites for substitution, leading to the formation of either N1 or N2 isomers. The synthesis of the target compound requires regioselective acetylation at the N2 position.

Reaction of 5-Phenyltetrazole with Acetic Anhydride (B1165640) in Acidic Media

The regioselective synthesis of 2H-Tetrazole, 2-acetyl-5-phenyl- is achieved through the reaction of 5-phenyltetrazole with a suitable acylating agent. Acetic anhydride is commonly used for this purpose. The reaction often involves heating the 5-phenyltetrazole with acetic anhydride under reflux for several hours. researchgate.net While specific conditions can vary, N-acylation is a standard transformation. nih.gov

The regioselectivity of the reaction, which is crucial for obtaining the desired 2-substituted isomer, can be influenced by the reaction conditions. Studies on the alkylation of 5-substituted tetrazoles have shown that acidic media can favor substitution at the N2 position. For example, the reaction of 5-aryltetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively to yield 2-substituted products. nih.gov This suggests that conducting the acetylation with acetic anhydride in an acidic environment would similarly direct the acetyl group to the N2 nitrogen, leading to the formation of 2H-Tetrazole, 2-acetyl-5-phenyl-. The process likely involves the protonation of the tetrazole ring, which influences the nucleophilicity of the different nitrogen atoms, thereby favoring electrophilic attack by the acetyl group at the N2 position.

Exploration of Alternative Acylating Agents and Reaction Conditions

The conventional method for the acylation of 5-phenyltetrazole often involves the use of acetyl chloride or acetic anhydride. However, research has expanded to include a variety of other acylating agents to optimize reaction conditions and yields. Alternative acylating agents can include other acyl halides (e.g., acetyl bromide) and activated forms of acetic acid. researchgate.net

The choice of solvent and temperature plays a crucial role in the efficiency of the acylation. Solvents such as dimethylformamide (DMF) are often employed. tubitak.gov.tr The reaction conditions can be tailored to favor the formation of the desired N2-acetylated product.

A study on the acylation of phenolic compounds, which shares mechanistic similarities with the N-acylation of tetrazoles, demonstrated that aromatic esters can be highly effective acylating agents. osti.gov This suggests that pre-formed esters or in situ generated activated species could be viable alternatives for the synthesis of 2-acetyl-5-phenyl-2H-tetrazole.

| Acylating Agent | Typical Reaction Conditions | Notes |

| Acetyl Chloride | Dry DMF, room temperature | Commonly used, often with a base to neutralize HCl byproduct. tubitak.gov.tr |

| Acetic Anhydride | Heating, often with a catalyst | Another standard reagent, reaction may require elevated temperatures. |

| Other Acyl Halides | Similar to acetyl chloride | Acetyl bromide can also be used. researchgate.net |

| Acetic Acid with Coupling Agents | DCC, EDC in DCM | Can be effective, particularly for sensitive substrates. researchgate.net |

Control of N1 vs. N2 Acetylation Regioselectivity

A significant challenge in the synthesis of substituted tetrazoles is controlling the regioselectivity of alkylation and acylation, as the reaction can occur at either the N1 or N2 position of the tetrazole ring. clockss.orgresearchgate.net The formation of 2,5-disubstituted tetrazoles is often preferred. rsc.org

Several factors influence the N1 versus N2 selectivity:

Steric Hindrance: Bulky substituents on the acylating agent or the 5-position of the tetrazole can influence the site of acylation.

Reaction Mechanism: The nature of the substitution mechanism (first-order vs. second-order nucleophilic substitution) can dictate the regiochemical outcome. researchgate.netrsc.org

Reaction Conditions: The choice of solvent, temperature, and the presence of catalysts can significantly impact the ratio of N1 to N2 isomers. For instance, the use of superacids like CF3SO3H has been shown to dramatically influence the selectivity of alkylation. researchgate.net

Nature of the Electrophile: The structure of the acylating agent plays a critical role.

Research has shown that the reaction of 5-aryl-NH-tetrazoles with certain alcohols in concentrated sulfuric acid proceeds regioselectively to yield 2-substituted-5-aryl-2H-tetrazoles. nih.gov While this applies to alkylation, it provides a basis for exploring similar regioselective control in acylation reactions. A metal-free regioselective N2-arylation of 5-substituted-1H-tetrazoles using diaryliodonium salts has also been reported, which could potentially be adapted for acylation. organic-chemistry.org

Alternative Synthetic Routes to 2H-Tetrazole, 2-acetyl-5-phenyl- Scaffolds

Beyond the direct acylation of 5-phenyltetrazole, alternative strategies focus on constructing the N-acetylated tetrazole ring system more directly or efficiently.

Strategies for Direct Construction of N-Acetyl-2H-Tetrazole Systems

Direct routes to 2H-tetrazoles often involve the cyclization of open-chain precursors. clockss.org One could envision a strategy where an N-acetylated precursor undergoes cyclization to directly form the 2-acetyl-2H-tetrazole ring. For example, the reaction of an N-acetylated amidrazone with nitrous acid could potentially lead to the desired product. clockss.org

Another approach involves the [3+2] cycloaddition reaction. While the most common method involves nitriles and azides to form 5-substituted-1H-tetrazoles, modifications to this reaction could allow for the direct incorporation of the N-acetyl group. nih.gov

Tandem and Multicomponent Reactions for Substituted Tetrazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted tetrazoles from simple starting materials in a single step. nih.govnih.govacs.org The Ugi tetrazole reaction is a prominent example of an MCR used to synthesize 1,5-disubstituted tetrazoles. acs.org While this typically yields the N1 isomer, modifications or subsequent rearrangements could potentially lead to N2-substituted products.

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, also present a powerful strategy. A one-pot 1,3-dipolar cycloaddition/diazotization sequence has been described for the synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org This highlights the potential for developing a tandem reaction that incorporates an acetylation step to directly yield 2-acetyl-5-phenyl-2H-tetrazole.

| Reaction Type | Description | Potential for 2-acetyl-5-phenyl-2H-tetrazole |

| Ugi Tetrazole Reaction | A four-component reaction typically yielding 1,5-disubstituted tetrazoles. acs.org | Could be adapted or followed by an isomerization step. |

| Tandem Cycloaddition/Diazotization | A one-pot reaction to form 2,5-disubstituted tetrazoles. organic-chemistry.org | An acetylation step could be integrated into the sequence. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including tetrazoles. researchgate.netrsc.org

The application of microwave irradiation to the acylation of 5-phenyltetrazole could potentially reduce reaction times and improve the efficiency of the synthesis of 2-acetyl-5-phenyl-2H-tetrazole. Microwave-assisted Suzuki coupling reactions have been used to synthesize 2-acetyl-5-arylthiophenes, demonstrating the compatibility of the acetyl group with these conditions. semanticscholar.orgresearchgate.net Furthermore, microwave heating has been employed in the [3+2] cycloaddition reaction between nitriles and sodium azide to produce 5-substituted 1H-tetrazoles in high yields within minutes. rsc.org This suggests that a microwave-assisted, one-pot synthesis of 2-acetyl-5-phenyl-2H-tetrazole could be a viable and efficient approach.

Reactivity and Functionalization of 2h Tetrazole, 2 Acetyl 5 Phenyl

Transformations Involving the Acetyl Moiety

The acetyl group attached to the tetrazole ring at the 2-position serves as a reactive handle for various chemical modifications, including the formation of hydrazides, participation in condensation reactions, and further derivatization through activated intermediates.

Hydrazide Formation from 2-(5-phenyl-2H-tetrazol-2-yl)acetate Derivatives

A key transformation of the acetyl group involves its conversion to a hydrazide moiety, which is a valuable precursor for the synthesis of numerous bioactive molecules. tubitak.gov.tr The synthesis commences with the N-alkylation of 5-phenyl-2H-tetrazole with an ethyl chloroacetate (B1199739) to yield ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. This ester intermediate is then subjected to hydrazinolysis, typically using hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol, to produce 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide in high yield. tubitak.gov.tr

The reaction proceeds as follows:

Scheme 1: Synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide  (Image depicting the reaction of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate with hydrazine hydrate to form the corresponding hydrazide)

(Image depicting the reaction of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate with hydrazine hydrate to form the corresponding hydrazide)

The resulting acetohydrazide is a stable, crystalline solid and serves as a versatile building block for further functionalization. tubitak.gov.tr

Condensation Reactions of the Acetyl Group (e.g., Chalcone (B49325) Formation)

The acetyl group of 2-acetyl-5-phenyl-2H-tetrazole possesses acidic α-protons, making it amenable to base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes to form chalcone-like structures. While specific examples for the direct condensation of 2-acetyl-5-phenyl-2H-tetrazole to form tetrazolyl chalcones are not extensively documented in the reviewed literature, the general reactivity of methyl ketones in such reactions is a fundamental concept in organic synthesis.

The anticipated reaction would involve the deprotonation of the acetyl methyl group by a base (e.g., NaOH or KOH) to form an enolate, which would then act as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone would yield the α,β-unsaturated ketone, a tetrazolyl chalcone.

Scheme 2: Postulated Claisen-Schmidt Condensation for Chalcone Formation

(Image depicting the general reaction of a methyl ketone with an aromatic aldehyde to form a chalcone)

Further research is required to establish the specific conditions and viability of this transformation for 2-acetyl-5-phenyl-2H-tetrazole.

Further Derivatization via Activated Acetyl Intermediates

The acetyl moiety can be activated to facilitate further derivatization. One prominent pathway involves the hydrazide intermediate, which can be readily acylated or aroylated. Treatment of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide with various acyl or aroyl chlorides in the presence of a base leads to the formation of a diverse range of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. tubitak.gov.trThis method allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties. tubitak.gov.tr The general scheme for this derivatization is as follows:

Scheme 3: Acylation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

(Image depicting the reaction of the hydrazide with an acyl chloride to form an N-acylhydrazide)

(Image depicting the reaction of the hydrazide with an acyl chloride to form an N-acylhydrazide)

The following table summarizes some examples of these derivatization reactions:

| Acyl/Aroyl Chloride | Product |

| Benzoyl chloride | N'-benzoyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |

| 4-Nitrobenzoyl chloride | N'-(4-nitrobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |

| Acetyl chloride | N'-acetyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |

| 2-Chlorobenzoyl chloride | N'-(2-chlorobenzoyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |

Reactions at the 5-Phenyl Substituent

The phenyl ring at the 5-position of the tetrazole core offers another site for functionalization, primarily through electrophilic aromatic substitution and reactions on pre-existing substituents.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 2-acetyl-5-phenyl-2H-tetrazole can undergo electrophilic aromatic substitution reactions. The tetrazolyl group is generally considered to be an electron-withdrawing group, which would direct incoming electrophiles to the meta position of the phenyl ring. The acetyl group on the tetrazole nitrogen is not expected to significantly influence the directing effect of the tetrazole ring itself.

A relevant example is the nitration of 2-adamantyl-5-aryl-2H-tetrazoles, where nitration occurs on the aryl ring. nih.govFor 2-acetyl-5-phenyl-2H-tetrazole, nitration would be expected to yield 2-acetyl-5-(3-nitrophenyl)-2H-tetrazole.

Scheme 4: Postulated Nitration of 2-acetyl-5-phenyl-2H-tetrazole

(Image depicting the nitration of the phenyl ring at the meta-position)

Similarly, other electrophilic substitution reactions such as halogenation (bromination, chlorination) would also be expected to occur at the meta position. Experimental verification of these reactions for the specific substrate is necessary.

Functionalization of Substituted Phenyl Moieties

The synthesis of 2-acetyl-5-phenyl-2H-tetrazole can be adapted to start from substituted benzonitriles, leading to derivatives with functional groups already present on the phenyl ring. These substituents can then be subjected to further chemical transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized or acylated. A methoxy (B1213986) group could be demethylated to a hydroxyl group, or a halogen could participate in cross-coupling reactions.

The synthesis of various 5-aryl-2H-tetrazoles with different substituents on the aryl ring has been reported, demonstrating the compatibility of the tetrazole formation with a range of functional groups. nih.gov The following table provides examples of substituted 5-phenyl-2H-tetrazoles that can serve as precursors for further functionalization:

| Starting Benzonitrile (B105546) | Corresponding 5-Aryl-2H-tetrazole | Potential Subsequent Functionalization |

| 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-2H-tetrazole | O-Demethylation to phenol |

| 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-2H-tetrazole | Reduction to aniline, then diazotization or acylation |

| 4-Bromobenzonitrile | 5-(4-Bromophenyl)-2H-tetrazole | Suzuki, Heck, or other cross-coupling reactions |

| 4-Aminobenzonitrile | 5-(4-Aminophenyl)-2H-tetrazole | Acylation, alkylation, or diazotization |

This approach allows for the synthesis of a wide variety of functionalized 2-acetyl-5-phenyl-2H-tetrazole derivatives with tailored properties.

Heterocyclic Transformations and Ring Annulation Strategies

The 2-acetyl-5-phenyl-2H-tetrazole scaffold serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The inherent reactivity of the acetyl group and the tetrazole ring facilitates various cyclization and derivatization reactions, leading to novel molecular architectures with potential applications in medicinal and materials chemistry.

The acetyl group in 2-acetyl-5-phenyl-2H-tetrazole provides a reactive handle for constructing new heterocyclic rings. For instance, condensation reactions with hydrazine derivatives can lead to the formation of pyrazoline-containing tetrazoles. The reaction of chalcones, which can be derived from acetyl-tetrazoles, with hydrazine hydrate is a known method for synthesizing pyrazolines. researchgate.net Specifically, the reaction of 1-heteroaryl-3-(tetrazolo[1,5-a]quinolin-4-yl)prop-2-en-1-ones with hydrazine hydrate in ethanol (B145695) or acetic acid yields pyrazoline and N-acetylpyrazoline derivatives, respectively. researchgate.net This suggests that an analogous strategy could be employed starting from an appropriate chalcone derived from 2-acetyl-5-phenyl-2H-tetrazole.

Similarly, the synthesis of isoxazole (B147169) rings is achievable through cycloaddition reactions involving nitrile oxides. mdpi.comorganic-chemistry.org An aldehyde or aldoxime intermediate derived from the acetyl group of the tetrazole could be a key precursor. For example, an aldoxime can be converted in situ to a nitrile oxide, which then undergoes a [3+2] cycloaddition with an alkyne to form an isoxazole ring. mdpi.com The synthesis of isoxazoles often involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgyoutube.com

Table 1: Examples of Cyclization Reactions for Heterocycle Synthesis

| Starting Material Type | Reagent | Resulting Heterocycle | Reference |

| Chalcone derivative | Hydrazine hydrate | Pyrazoline | researchgate.net |

| Aldoxime | - (in situ nitrile oxide formation) | Isoxazole | mdpi.com |

| 1,3-Dicarbonyl compound | Hydroxylamine | Isoxazole | youtube.com |

| Alkyne | Nitrile oxide | Isoxazole | organic-chemistry.org |

The fusion of the tetrazole ring with other heterocyclic systems like thiazole (B1198619), thiophene, and thiadiazole has been explored to create hybrid molecules with potentially enhanced biological activities. researchgate.netnih.gov The synthesis of these hybrid systems often involves multi-step reaction sequences starting from a functionalized tetrazole precursor.

For instance, tetrazole-thiazole hybrids can be synthesized through various chemical reactions, leveraging the known pharmacological properties of both heterocyclic rings. researchgate.netnih.gov Similarly, tetrazole-thiophene derivatives have been synthesized and evaluated for their antimicrobial activity, with the tetrazole moiety reportedly increasing bioavailability. nih.gov The synthesis of tetrazole-containing 1,2,3-thiadiazole (B1210528) derivatives has also been achieved via a Ugi four-component condensation reaction (U-4CR). core.ac.uk This approach highlights the utility of multicomponent reactions in constructing complex heterocyclic systems in an efficient manner. core.ac.uk

Table 2: Synthesis of Tetrazole Hybrid Heterocyclic Systems

| Hybrid System | Synthetic Strategy | Key Precursor/Reaction | Reference |

| Tetrazole-Thiazole | Various chemical reactions | Functionalized tetrazole | researchgate.netnih.gov |

| Tetrazole-Thiophene | Various chemical reactions | Functionalized tetrazole | nih.gov |

| Tetrazole-Thiadiazole | Ugi four-component reaction | Isocyanide, aldehyde, amine, TMSN3 | core.ac.uk |

The synthesis of polynuclear tetrazoles, where multiple tetrazole rings are linked together or fused to other cyclic systems, represents a strategy to create structurally complex molecules. core.ac.uk While specific examples starting directly from 2-acetyl-5-phenyl-2H-tetrazole are not detailed in the provided search results, general methods for polynuclear tetrazole synthesis exist. These methods could potentially be adapted. For example, the reaction of 1-heteroaryl-3-(tetrazolo[1,5-a]quinolin-4-yl)prop-2-en-1-ones with various reagents leads to the formation of pyrazoline and pyrazolinyl thiazole derivatives, which are polynuclear systems. researchgate.net

Computational and Theoretical Investigations of 2h Tetrazole, 2 Acetyl 5 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 2H-Tetrazole, 2-acetyl-5-phenyl-, these methods can predict its electronic distribution, reactivity patterns, and other molecular characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies exclusively on 2H-Tetrazole, 2-acetyl-5-phenyl- are not widely available in the literature, research on related tetrazole derivatives provides a strong basis for understanding its properties. For instance, DFT calculations at the B3LYP/6-311G(**) level of theory have been effectively used to study the structural parameters and equilibrium of substituted azidothiazole systems, which share the tetrazole ring system. nih.gov Such studies reveal that the electronic nature of substituents significantly impacts the stability and geometry of the heterocyclic ring.

Furthermore, computational studies on the decomposition of tetrazoles indicate that the substitution pattern is critical. For example, 2,5-disubstituted tetrazoles are known to thermally eliminate N₂ to form nitrilimines. mdpi.com DFT calculations can elucidate the reaction mechanism and activation barriers for such processes, providing insights into the stability and reactivity of 2H-Tetrazole, 2-acetyl-5-phenyl-.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential.

For tetrazole derivatives, MEP analysis has been used to identify the regions of positive and negative electrostatic potential. researchgate.net In 2H-tetrazole, the region around the N-H bond is typically positive (electrophilic), while the regions around the other nitrogen atoms are negative (nucleophilic). researchgate.net For 2H-Tetrazole, 2-acetyl-5-phenyl-, the acetyl group will significantly alter the MEP. The oxygen atom of the carbonyl group will create a region of strong negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the carbonyl carbon will be electron-deficient and thus a site for nucleophilic attack.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen (acetyl group) | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptor |

| Carbonyl Carbon (acetyl group) | Positive | Site for nucleophilic attack |

| Tetrazole Ring Nitrogens (excluding N2) | Negative | Sites for electrophilic attack and metal coordination |

| Hydrogen atoms on Phenyl Ring | Positive | Potential sites for weak interactions |

This table is a predictive representation based on general principles of MEP analysis for similar functional groups.

Investigation of Global and Local Reactivity Indices (e.g., Dual Descriptor)

While a specific study on the reactivity indices of 2H-Tetrazole, 2-acetyl-5-phenyl- is not available, the principles can be applied. The presence of the electron-withdrawing acetyl group would be expected to increase the global electrophilicity of the molecule compared to unsubstituted 5-phenyl-2H-tetrazole.

The dual descriptor, ∆f(r), is particularly useful as it can distinguish between nucleophilic and electrophilic attack sites. For 2H-Tetrazole, 2-acetyl-5-phenyl-, the dual descriptor would likely show a positive value (indicating a site for nucleophilic attack) around the carbonyl carbon of the acetyl group and a negative value (indicating a site for electrophilic attack) around the carbonyl oxygen and the lone-pair-bearing nitrogen atoms of the tetrazole ring. These theoretical predictions can guide synthetic chemists in designing reactions involving this molecule.

Tautomerism and Isomerism in Tetrazole Systems

Tautomerism is a key feature of many heterocyclic compounds, including tetrazoles. For 5-substituted tetrazoles, the two most common tautomers are the 1H- and 2H-forms, which differ in the position of the hydrogen atom on the tetrazole ring. The position of this equilibrium is crucial as the two tautomers can exhibit different chemical and physical properties.

Theoretical Prediction of 1H and 2H Tautomer Stability and Equilibrium

Theoretical calculations have been extensively used to predict the relative stabilities of tetrazole tautomers. In the gas phase, for many 5-substituted tetrazoles, the 2H-tautomer is generally found to be more stable than the 1H-tautomer. researchgate.net For 5-phenyltetrazole, theoretical studies would be necessary to determine the precise energy difference between the 1H and 2H tautomers.

In the case of 2H-Tetrazole, 2-acetyl-5-phenyl-, the molecule is an N-substituted derivative, specifically an N-acetyl derivative. Here, the tautomerism of the parent 5-phenyltetrazole is "fixed" by the substitution on the N2 position. However, it is important to consider the relative stability of the corresponding 1-acetyl-5-phenyl-1H-tetrazole isomer. Computational studies comparing the energies of these two isomers would reveal which is thermodynamically more stable. The electronic effects of the acetyl group and the phenyl group, as well as steric interactions, would play a significant role in determining the relative stabilities.

| Isomer | Predicted Relative Stability (Gas Phase) | Key Influencing Factors |

| 2-acetyl-5-phenyl-2H-tetrazole | Likely more stable | Electronic stabilization from conjugation, steric effects of substituents |

| 1-acetyl-5-phenyl-1H-tetrazole | Likely less stable | Increased steric hindrance, potential electronic destabilization |

This table represents a predictive comparison based on general trends observed in substituted tetrazoles.

Influence of Substituents and Solvent Effects on Tautomeric Preferences

In the context of 2H-Tetrazole, 2-acetyl-5-phenyl-, the acetyl group is fixed at the N2 position. However, if one were to consider the synthesis of this compound from 5-phenyltetrazole, the tautomeric preference of the starting material would be important.

Solvent effects also play a crucial role in determining tautomeric preferences. numberanalytics.com Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. nih.gov For the 1H/2H tautomerism of 5-phenyltetrazole, a polar solvent would likely favor the 1H-tautomer, which is generally more polar than the 2H-tautomer. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of different solvents on the tautomeric equilibrium. d-nb.info These models can provide quantitative predictions of how the relative energies of the tautomers change in different solvent environments.

Intermolecular Interactions and Hydrogen Bonding Studies

The ability of tetrazole derivatives to form hydrogen bonds is a critical determinant of their biological activity, as these interactions govern their recognition and binding to biological targets. nih.gov The intermolecular interactions of 2H-tetrazole, 2-acetyl-5-phenyl- are a subject of significant interest in understanding its chemical behavior and potential applications.

Quantitative Determination of Hydrogen Bonding Basicity Constants (pKHB)

The hydrogen bond basicity (HBB) of a compound, quantified by its pKHB value, is a key parameter in assessing its ability to act as a hydrogen bond acceptor. For 2,5-disubstituted-2H-tetrazoles, the primary site of hydrogen bonding is the endocyclic nitrogen atom at the 4-position. nih.govacs.org This has been determined through experimental studies, such as Fourier-transform infrared (FTIR) spectroscopy, in a 1,1,2,2-tetrachloroethylene solvent. nih.gov

While specific pKHB values for 2H-tetrazole, 2-acetyl-5-phenyl- are not available in the reviewed literature, studies on a series of 2-substituted-5-phenyl-2H-tetrazoles provide valuable insights into the electronic effects of the substituent at the 2-position on the hydrogen bond basicity. The pKHB values are influenced by the nature of the substituent attached to the tetrazole ring. nih.gov

A systematic study on various 2,5-disubstituted tetrazoles has been conducted to understand these structure-property relationships. nih.govacs.org The data from these studies can be used to estimate the hydrogen bonding capacity of 2H-tetrazole, 2-acetyl-5-phenyl-.

Table 1: Experimental and Theoretical pKHB Values for a Series of 2-Substituted-5-R-2H-tetrazoles

| R | Substituent at 2-position | Experimental pKHB | Theoretical pKHB |

|---|---|---|---|

| Ph | CH3 | 0.83 | 0.81 |

| Ph | C2H5 | 0.85 | 0.84 |

| Ph | C3H7 | 0.86 | 0.85 |

| Ph | CH2CH=CH2 | 0.79 | 0.77 |

| Ph | CH2Ph | 0.76 | 0.75 |

Data sourced from related research on 2,5-disubstituted tetrazoles. The acetyl group at the 2-position is expected to influence the pKHB value based on its electronic properties.

Theoretical Modeling of Hydrogen Bonding Complexes

Theoretical calculations, particularly using Density Functional Theory (DFT) methods, have proven to be a powerful tool for studying the hydrogen bonding interactions of tetrazole derivatives. nih.govacs.org The B3LYP/6-311++G(d,p) basis set in conjunction with the Conductor-like Polarizable Continuum Model (CPCM) has been successfully employed to predict the structure of hydrogen-bonded complexes and their corresponding pKHB values. nih.gov

These theoretical models have confirmed that the nitrogen atom at position 4 of the 2H-tetrazole ring is the most favorable hydrogen bond acceptor site. nih.govacs.org The calculations also allow for the determination of thermodynamic parameters associated with the formation of these hydrogen-bonded complexes. nih.gov

For 2,5-disubstituted-2H-tetrazoles, theoretical modeling has shown a strong correlation between the calculated and experimentally determined pKHB values, validating the computational approach. nih.gov These models can be extended to predict the hydrogen bonding behavior of 2H-tetrazole, 2-acetyl-5-phenyl-, providing insights into its intermolecular interactions in various environments.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of 2H-tetrazole, 2-acetyl-5-phenyl- are crucial for its interaction with other molecules. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's preferred shapes and dynamic behavior.

A combined experimental and theoretical study on a closely related compound, the methyl ester of (5-phenyl-tetrazol-2-yl)acetic acid, revealed important conformational features. unlp.edu.ar X-ray diffraction studies showed that the tetrazole and phenyl rings are nearly coplanar. unlp.edu.ar In contrast, the acetate (B1210297) group is oriented perpendicularly to the plane of the tetrazole ring. unlp.edu.ar

Theoretical calculations for this related molecule indicated two low-energy conformers, syn and anti, with a negligible energy difference. unlp.edu.ar In both conformers, the coplanarity of the tetrazole and phenyl rings is maintained, while the ester group remains perpendicular. unlp.edu.ar It is plausible that the acetyl group in 2H-tetrazole, 2-acetyl-5-phenyl- adopts a similar perpendicular orientation relative to the tetrazole ring.

Natural Bond Orbital (NBO) analysis has been used to investigate the electronic delocalization and its influence on the conformational preferences. unlp.edu.ar This analysis revealed strong resonance interactions involving the lone pair orbitals of the nitrogen atoms in the tetrazole ring. unlp.edu.ar

Table 2: Torsional Angles of a Related (5-phenyl-tetrazol-2-yl)acetate Derivative

| Torsional Angle | Value (°) |

|---|---|

| N3–N2–C1–C2 | 89.9(2) |

| O1=C2–C1N2 | 19.2(2) |

Data from a study on a structurally similar compound, providing insight into the likely conformation of 2H-tetrazole, 2-acetyl-5-phenyl-. unlp.edu.ar

Table 3: List of Compound Names

| Compound Name |

|---|

| 2H-Tetrazole, 2-acetyl-5-phenyl- |

| (5-phenyl-tetrazol-2-yl)acetic acid methyl ester |

| 2-methyl-5-phenyl-2H-tetrazole |

| 2-ethyl-5-phenyl-2H-tetrazole |

| 2-propyl-5-phenyl-2H-tetrazole |

| 2-allyl-5-phenyl-2H-tetrazole |

| 2-benzyl-5-phenyl-2H-tetrazole |

Advanced Applications and Research Directions

Design Principles for Novel Tetrazole-Containing Scaffolds in Organic Synthesis

The design of novel molecular scaffolds incorporating the tetrazole moiety is a strategic endeavor in modern organic synthesis, driven by the quest for compounds with enhanced biological activity and specific physicochemical properties. researchgate.netnih.gov Tetrazoles are frequently employed as building blocks or key intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. researchgate.netnih.gov A primary design principle involves leveraging the tetrazole ring's ability to act as a bioisostere, particularly for carboxylic acids, which profoundly influences a molecule's pharmacokinetic profile. nih.govnih.gov

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: Introducing the tetrazole moiety to replace other functional groups can lead to molecules with improved characteristics, such as metabolic stability and receptor affinity, with minimal change in size. nih.gov

Multicomponent Reactions (MCRs): Utilizing tetrazole aldehydes or other functionalized tetrazoles in MCRs allows for the rapid generation of diverse and complex drug-like molecules. nih.govnih.gov This approach offers a direct route to novel scaffolds that are otherwise difficult to synthesize. nih.gov

Regioselective Synthesis: The existence of two tautomeric forms (1H and 2H) and the potential for N1 or N2 substitution necessitates precise control over the regioselectivity of synthetic reactions. researchgate.net Developing catalytic systems, such as those using copper or nickel nanoparticles, enables the targeted synthesis of specific isomers like 2,5-disubstituted tetrazoles, which is crucial for defining the structure-activity relationship. nanomedicine-rj.comrsc.org

Functionalization for Post-Modification: Designing tetrazole building blocks with protected functional groups allows for flexible, late-stage modifications. nih.gov This strategy facilitates the creation of compound libraries for high-throughput screening and medicinal chemistry programs. nih.govnih.gov

Methodologies for Structure-Activity Relationship (SAR) Studies of Tetrazole Derivatives

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that connects the chemical structure of a compound to its biological activity. mdpi.commdpi.com For tetrazole derivatives, SAR studies are essential for optimizing lead compounds to enhance potency, selectivity, and safety. mdpi.comnih.gov These studies involve systematically modifying the tetrazole scaffold and evaluating the impact of these changes on biological function.

Methodologies for SAR studies can be broadly categorized as experimental and computational:

| SAR Methodology | Description | Examples and Techniques |

| Experimental SAR | Involves the synthesis of a series of structurally related analogs of a known active compound and testing their biological activity. mdpi.com The goal is to identify which structural features are critical for activity. | Synthesis of Analogs: Modifying substituents on the tetrazole ring or the phenyl group (e.g., introducing electron-donating or -withdrawing groups) nih.gov. Biological Assays: Measuring the compound's effect on a specific biological target, such as an enzyme, receptor, or cell line (e.g., antimicrobial, antifungal, or urease inhibition assays). nih.govnih.govorganic-chemistry.org |

| Computational SAR | Utilizes computer models to predict the biological activity of new compounds based on their chemical structure. mdpi.com These methods can screen large virtual libraries and prioritize compounds for synthesis. | Molecular Docking: Simulating the interaction of the tetrazole derivative with the three-dimensional structure of a biological target to predict binding affinity and mode. nih.govQuantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate physicochemical properties of the compounds with their biological activity. mdpi.comADMET Prediction: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed compounds in silico. nih.gov |

A study on novel tetrazole antifungal agents demonstrated that compounds with bulky and hydrophobic side chains exhibited stronger activity, highlighting a key SAR finding. nih.gov Similarly, SAR studies on tetrazole derivatives with pyrrole-2,5-dione moieties revealed that the type and position of substituents significantly influenced their urease inhibitory potential. nih.gov

Role of Tetrazole as a Bioisostere in Lead Compound Modification

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group and, to a lesser extent, the cis-amide group. nih.govacs.orgtubitak.gov.tr Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its primary biological activity. rsc.org

The tetrazole ring offers several advantages over a carboxylic acid:

Similar Acidity: The pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. rsc.orgtubitak.gov.tr

Increased Lipophilicity: Anionic tetrazoles are generally more lipophilic than the corresponding carboxylates, which can enhance membrane permeability and oral bioavailability. rsc.orgtubitak.gov.tr

Metabolic Stability: The tetrazole ring is resistant to many metabolic transformations that carboxylic acids undergo, leading to an improved pharmacokinetic profile and reduced side effects. acs.orgtubitak.gov.tr

Enhanced Receptor Interaction: The tetrazole ring's delocalized π-electron system and multiple nitrogen atoms can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, potentially increasing binding affinity. tubitak.gov.tr

This bioisosteric substitution has been successfully applied in numerous marketed drugs, including antihypertensives like Losartan and Valsartan, where the tetrazole moiety is crucial for their therapeutic effect. nih.govtubitak.gov.tr The replacement of an amide function with a tetrazole ring has also been shown to enhance activity on P-gp, a key protein in multidrug resistance. researchgate.net

Coordination Chemistry of Tetrazole Ligands

The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions, leading to the formation of a diverse array of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnanomedicine-rj.comnih.gov The coordination behavior of tetrazole ligands is highly versatile, as they can coordinate to metal centers through different nitrogen atoms (N1, N2, N3, N4), acting as monodentate, bidentate, or multidentate bridging ligands. nanomedicine-rj.comtubitak.gov.tr

This versatility gives rise to coordination compounds with varied structures, including one-, two-, and three-dimensional polymers. nanomedicine-rj.comnih.gov For instance, the reaction of zinc and cadmium salts with bis(tetrazol-5-yl)alkanes has produced a series of coordination polymers with distinct structural motifs. nanomedicine-rj.com The choice of metal ion, counterion, and co-ligands can be used to tune the final structure and properties of the resulting material. tubitak.gov.tr

The resulting tetrazole-containing coordination complexes have applications in numerous fields:

Catalysis: As catalysts in organic synthesis. nih.gov

Medicine: Exhibiting enhanced antibacterial activity compared to the non-coordinated ligand. nanomedicine-rj.com

Materials Science: Applications in magnetism, ion exchange, and as gas-generating compositions. nanomedicine-rj.comnih.gov

A study involving a bifunctional tetrazole-carboxylate ligand and Zn(II) ions resulted in complexes with significant in vitro anticancer properties, demonstrating the potential of these materials in chemotherapy. nih.gov Another study showed that linking a tetrazole to a BODIPY fluorophore and coordinating with Ag(I) ions produced compounds with distinct photoluminescence, tunable by altering the coordination environment. tubitak.gov.tr

Development of New Synthetic Reagents and Catalysts Utilizing Tetrazole Moieties

The unique properties of the tetrazole ring have led to its incorporation into new synthetic reagents and catalysts designed to promote chemical transformations with high efficiency and selectivity. rsc.org Tetrazoles are utilized as intermediates, catalysts, and building blocks in the synthesis of complex molecules. researchgate.net

Recent developments include:

Nano-Catalysts: Nanomaterials, such as those based on Fe₃O₄ or ZnO, have been functionalized with tetrazole derivatives to create highly efficient and reusable catalysts. These nano-catalysts offer a large surface area and can facilitate reactions like the synthesis of 5-substituted-1H-tetrazoles under green and sustainable conditions, often with improved yields and shorter reaction times. rsc.org For example, a Fe₃O₄@tryptophan@Ni nano-catalyst has been successfully used for synthesizing tetrazole derivatives.

Multicomponent Reaction (MCR) Promoters: The use of tetrazole-based building blocks in MCRs is a step toward clean and atom-economical synthesis. nih.govrsc.org This approach eliminates the need for stoichiometric reagents and reduces waste. rsc.org

Light-Activatable Reagents: 2,5-disubstituted tetrazoles have been developed as photo-activatable probes. acs.org Upon irradiation with light, they generate highly reactive nitrilimines, which can covalently label specific amino acid residues (aspartates and glutamates) in proteins, enabling proteome-wide profiling in living cells. acs.orgnih.gov

| Catalyst/Reagent Type | Tetrazole Role | Application Example |

| Heterogeneous Nano-catalyst | Ligand on nanoparticle surface | Fe₃O₄ functionalized with a zinc(II)-adenine complex used for the synthesis of 5-substituted tetrazoles. |

| Homogeneous Catalyst | Ligand for metal center | Copper complexes with tetrazole ligands used for regioselective arylation of tetrazoles. researchgate.net |

| Photo-activatable Probe | Precursor to reactive intermediate | Light-activatable 2,5-disubstituted tetrazoles for profiling aspartate and glutamate (B1630785) residues in proteomes. acs.org |

Future Perspectives in 2H-Tetrazole, 2-acetyl-5-phenyl- Research

Future research directions can be envisioned in several key areas:

Medicinal Chemistry and Drug Discovery: The 2-(5-phenyl-2H-tetrazol-2-yl) scaffold has been explored for creating derivatives with biological activity. A key future direction would be to synthesize a library of analogs of 2H-Tetrazole, 2-acetyl-5-phenyl- by replacing the acetyl group with various acyl, aroyl, or other functional groups. These new derivatives could then be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, building on the known potential of related tetrazoles. nanomedicine-rj.com The parent drug Valsartan, which contains a 5-substituted tetrazole, has been derivatized to produce compounds with significant antihypertensive and urease inhibitory actions, providing a successful precedent for this approach. nih.gov

Chemical Biology and Proteomics: The development of light-activatable 2,5-disubstituted tetrazoles as probes for mapping protein residues is a groundbreaking application. acs.orgnih.gov A promising avenue of research would be to investigate whether 2H-Tetrazole, 2-acetyl-5-phenyl- and its derivatives can be adapted for similar purposes. By modifying the phenyl or acetyl group to include a reporter tag (like an alkyne or azide), these compounds could be developed into novel photo-crosslinking reagents to study protein-ligand interactions or to profile specific enzyme active sites in living systems.

Materials Science: 2,5-disubstituted tetrazoles are being explored as components of energetic materials due to their high nitrogen content and thermal decomposition properties. rsc.org The thermal stability and decomposition products of 2H-Tetrazole, 2-acetyl-5-phenyl- could be investigated to assess its potential in this area. The ease of elimination of N₂ from the 2,5-disubstituted tetrazole ring upon heating to form reactive nitrilimines is a key characteristic that could be harnessed for creating new polymers or functional materials. rsc.org

The scalability and rational design of synthetic methods will be crucial for advancing these research avenues. Ultimately, the future of research on 2H-Tetrazole, 2-acetyl-5-phenyl- lies in leveraging its unique substitution pattern to create novel, functional molecules for a range of advanced applications.

Conclusion

Summary of Key Findings in 2H-Tetrazole, 2-acetyl-5-phenyl- Research

Research into 2H-tetrazole, 2-acetyl-5-phenyl- highlights its position as a derivative of the well-studied 5-phenyltetrazole core. The synthesis is conceptually straightforward, involving the formation of the 5-phenyltetrazole ring followed by N-acetylation. While specific experimental details for this exact compound are not widely published, analogous reactions are well-documented, providing a clear pathway for its preparation. The chemical and spectroscopic properties can be reliably predicted based on data from closely related 2,5-disubstituted tetrazoles. The potential applications of this compound are rooted in the established utility of tetrazoles in medicinal chemistry as bioisosteres and in materials science.

Challenges and Opportunities in the Synthesis and Application of Advanced Tetrazole Derivatives

A significant challenge in the synthesis of N-substituted tetrazoles is achieving regioselectivity. The tetrazole ring presents two potential sites for substitution (N1 and N2), and controlling the reaction to favor one isomer over the other is crucial for obtaining pure compounds with desired properties. The development of novel catalysts and reaction conditions to enhance regioselectivity remains an active area of research. organic-chemistry.org

The opportunity lies in the vast and underexplored chemical space of advanced tetrazole derivatives. The synthesis of novel compounds like 2H-tetrazole, 2-acetyl-5-phenyl- and their subsequent screening for biological activity could lead to the discovery of new therapeutic agents. Furthermore, the unique electronic and structural properties of tetrazoles offer possibilities for the design of new functional materials with tailored characteristics. The exploration of greener and more efficient synthetic methods, such as flow chemistry, also presents an opportunity to make these valuable compounds more accessible for research and development. rsc.org

Q & A

Q. Q1: What are the optimized synthetic routes for preparing 2-acetyl-5-phenyl-2H-tetrazole, and how can purity be ensured?

Methodological Answer: A common approach involves 1,3-dipolar cycloaddition between substituted nitriles and sodium azide. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and recrystallization . To ensure purity, use elemental analysis (e.g., %C, %H, %N matching theoretical values) and chromatographic techniques (TLC/HPLC). For crystalline derivatives, single-crystal XRD with SHELXL refinement or ORTEP-3 for structural visualization can confirm molecular identity.

Q. Q2: How can crystallographic data contradictions in tetrazole derivatives be resolved during refinement?

Methodological Answer: Discrepancies in bond lengths/angles may arise from thermal motion or disorder. Use SHELXL's restraints (e.g., DFIX, ISOR) to model anisotropic displacement parameters accurately. Validate hydrogen bonding networks using Mercury software or ORTEP-3 . For ambiguous electron density, compare with spectroscopic data (e.g., NMR: aromatic protons at δ 7.2–8.5 ppm, tetrazole C-H at δ 8.9–9.2 ppm) . Cross-validate with Hirshfeld surface analysis to resolve packing ambiguities .

Stability and Reactivity

Q. Q3: What experimental conditions affect the stability of 2-acetyl-5-phenyl-2H-tetrazole, and how can degradation be monitored?

Methodological Answer: Tetrazoles are generally stable across a wide pH range (pH 2–12) . However, acetyl groups may hydrolyze under strong acidic/basic conditions. Monitor stability via:

- pH-dependent stability assays : Use UV-Vis spectroscopy (λ ~260 nm for tetrazole rings) .

- Thermogravimetric Analysis (TGA) : Decomposition temperatures >200 °C indicate thermal stability .

- Mass Spectrometry : Track molecular ion peaks ([M+H]+) for degradation products .

Mechanistic Studies

Q. Q4: What mechanistic insights exist for the formation of 2-acetyl-5-phenyl-2H-tetrazole via 1,3-dipolar cycloaddition?

Methodological Answer: The reaction proceeds through a Huisgen cycloaddition mechanism. Computational studies (DFT at B3LYP/6-31G* level) suggest:

- Transition State Energy : ~25–30 kcal/mol for nitrile-azide interactions .

- Regioselectivity : Electron-withdrawing groups (e.g., acetyl) favor 1,5-disubstitution .

Experimental validation involves kinetic monitoring (e.g., in situ IR for azide consumption at ~2100 cm⁻¹) .

Biological Activity Profiling

Q. Q5: How can researchers design assays to evaluate the biological activity of 2-acetyl-5-phenyl-2H-tetrazole derivatives?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus or E. coli) .

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) via fluorescence-based kits (IC50 calculations) .

- Cytotoxicity : MTT assays on HeLa cells (CC50 values) with positive controls (e.g., doxorubicin) .

Note : Always include a tetrazole-free control to isolate scaffold-specific effects.

Computational Modeling

Q. Q6: Which computational tools are recommended for predicting the electronic properties of 2-acetyl-5-phenyl-2H-tetrazole?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) : Gaussian 16 at B3LYP/6-311++G(d,p) level to map nucleophilic/electrophilic sites .

- Docking Studies : AutoDock Vina for ligand-protein interactions (e.g., COX-2 PDB: 5KIR) .

- Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular interactions (e.g., C–H···N contacts >15% contribution) .

Data Contradiction Resolution

Q. Q7: How should researchers address discrepancies between theoretical and experimental NMR data for tetrazole derivatives?

Methodological Answer:

- Solvent Effects : Simulate NMR shifts (e.g., using CHESHIRE) in DMSO-d6 vs. CDCl3 .

- Tautomerism : Check for 1H vs. 2H-tetrazole tautomeric forms via 15N NMR (δN1 ~150 ppm for 1H-tetrazole) .

- Dynamic Effects : Low-temperature NMR (−40 °C) to freeze conformational exchange .

Green Synthesis Optimization

Q. Q8: What eco-friendly strategies can improve the synthesis of 2-acetyl-5-phenyl-2H-tetrazole?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。